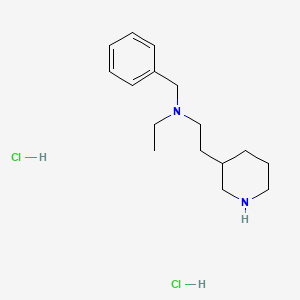

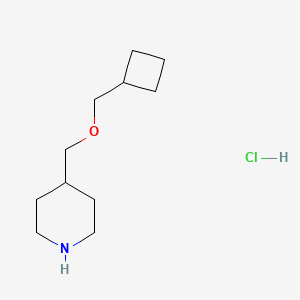

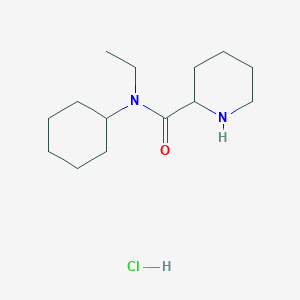

![molecular formula C12H21ClN4O2 B1424767 N-(3-Ethoxypropyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1220019-72-6](/img/structure/B1424767.png)

N-(3-Ethoxypropyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride

Overview

Description

This compound is a derivative of pyrazolo-pyridine, which is a bicyclic compound containing a pyrazole ring fused to a pyridine ring. The pyrazole ring is a five-membered aromatic ring with two nitrogen atoms while the pyridine ring is a six-membered ring with one nitrogen atom . The compound also contains a carboxamide group (-CONH2), which is a functional group derived from carboxylic acids (-COOH) where the -OH group is replaced by an -NH2 group .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of appropriate precursors under specific conditions. For instance, the synthesis of a similar compound, 3-pyridylnicotinamide, involves the reaction of nicotinoyl chloride and 3-aminopyridine .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques provide information about the types of atoms in the molecule, their connectivity, and the functional groups present .Chemical Reactions Analysis

The chemical reactions of this compound would largely depend on its functional groups. The carboxamide group, for instance, can undergo hydrolysis, reduction, and reactions with organometallic reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted based on its structure and functional groups. For instance, the presence of the carboxamide group might make the compound polar and capable of forming hydrogen bonds, which would affect its solubility in different solvents .Scientific Research Applications

Synthesis and Evaluation for Medical Applications :

- The synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols as novel fused heterobicycles has been explored (Karthikeyan, Vijayakumar, & Sarveswari, 2014).

- Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors has been studied (Samala, Devi, Nallangi, Yogeeswari, & Sriram, 2013).

Material Science and Chemistry Applications :

- In material science, the compound has been used in the synthesis of anticoagulants like apixaban, with detailed X-ray powder diffraction data reported (Wang, Suo, Zhang, Hou, & Li, 2017).

- Systemic fungicides synthesis involving pyrazolo[1,5-a] pyrimidine analogues of carboxin highlights its potential in agricultural chemistry (Huppatz, 1985).

Antimicrobial and Antifungal Applications :

- Synthesis and antimicrobial activity of 5-hydroxymethyl-8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides show its potential in developing new antimicrobial agents (Zhuravel, Kovalenko, Ivachtchenko, Balakin, & Kazmirchuk, 2005).

Biological Evaluation in Medicine :

- Novel 1,2,4‐Oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one moiety and related compounds have been synthesized, with expectations for better hypertensive activity (Kumar & Mashelker, 2007).

- Synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, indicating its potential in cancer treatment and inflammatory disorders (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Cytotoxicity Studies :

- Synthesis, characterization, and cytotoxicity of some new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives were studied, indicating their potential in cytotoxic applications against cancer cells (Hassan, Hafez, & Osman, 2014).

Chemical Synthesis Methodologies :

- An Expedient Approach to Pyrazolo[3,4-b]pyridine-3-carboxamides via Palladium-Catalyzed Aminocarbonylation showcases advanced synthesis methods (Keating & Alam, 2021).

Neuropharmacological Applications :

- Discovery of novel tetrahydro-pyrazolo [4,3-c] pyridines for the treatment of neuropathic pain, indicating its application in pain management and neuropharmacology (Yogeeswari, Sharma, Samala, Gangadhar, Karthick, Mallipeddi, Semwal, & Sriram, 2013).

properties

IUPAC Name |

N-(3-ethoxypropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O2.ClH/c1-2-18-7-3-5-14-12(17)11-9-8-13-6-4-10(9)15-16-11;/h13H,2-8H2,1H3,(H,14,17)(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBVLPYOSHFSDGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)C1=NNC2=C1CNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Ethoxypropyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

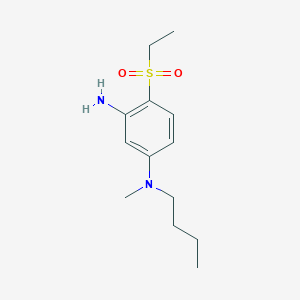

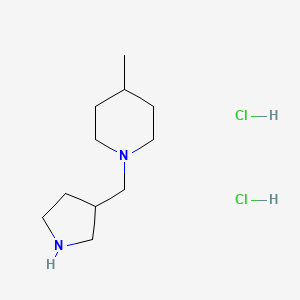

![N-Butyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424686.png)

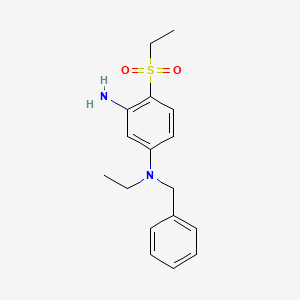

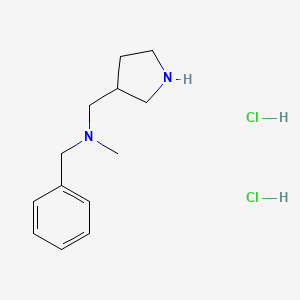

![2-{Methyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride](/img/structure/B1424693.png)

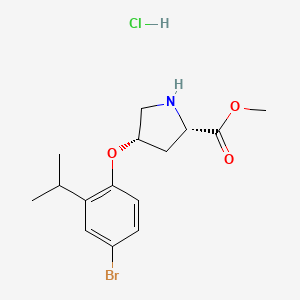

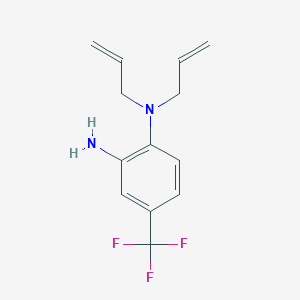

![1-Methyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1424705.png)

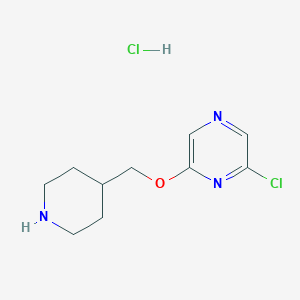

![n-Ethyl-n-[2-(3-piperidinyl)ethyl]cyclohexanamine dihydrochloride](/img/structure/B1424706.png)